(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione
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Overview
Description
(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione is a complex organic compound with a unique structure that includes a benzo[g][1,3]dioxolo[4,5-c]isochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:
- Formation of the benzo[g][1,3]dioxolo[4,5-c]isochromene core through cyclization reactions.
- Introduction of the hydroxy and methyl groups via selective functionalization.
- Final purification using chromatographic techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes:
- Scaling up the reaction conditions to handle larger quantities of starting materials.
- Utilizing continuous flow reactors to improve reaction efficiency.
- Implementing advanced purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione involves its interaction with specific molecular targets and pathways. The compound may:
- Bind to enzymes or receptors, altering their activity.
- Interfere with cellular processes such as DNA replication or protein synthesis.
- Induce apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione: Unique due to its specific functional groups and structural configuration.
Other Isochromenes: Compounds with similar core structures but different substituents.
Benzo[dioxolo] Compounds: Molecules with related dioxolo rings but varying in other structural aspects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in diverse fields. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H10O7 |
---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
(11S,15S,17S)-4-hydroxy-17-methyl-12,14,16-trioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |
InChI |
InChI=1S/C15H10O7/c1-5-8-10(13-14(20-5)22-15(19)21-13)11(17)6-3-2-4-7(16)9(6)12(8)18/h2-5,13-14,16H,1H3/t5-,13-,14-/m0/s1 |
InChI Key |
MCSWCIQAECMQGP-XRDMCUQDSA-N |
Isomeric SMILES |
C[C@H]1C2=C([C@H]3[C@@H](O1)OC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Canonical SMILES |
CC1C2=C(C3C(O1)OC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Origin of Product |
United States |
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